molecular formula C12H15BClFO2 B1434521 2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1599432-38-8

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1434521
CAS No.: 1599432-38-8
M. Wt: 256.51 g/mol
InChI Key: VKTLHYCBHWLRAO-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1599432-38-8) is a boronic ester featuring a dioxaborolane core substituted with a 2-chloro-6-fluorophenyl group. This compound is commercially available at 98% purity and is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The ortho-substituted chlorine and fluorine atoms on the phenyl ring confer distinct electronic and steric properties, influencing its applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTLHYCBHWLRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-38-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BClF O₂. The compound features a boron-containing dioxaborolane ring which is significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and bioavailability. It is hypothesized that the compound may act through modulation of specific enzyme pathways or receptor interactions.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:

  • Inhibition of PfATP4 : Compounds targeting PfATP4 have shown promising results in inhibiting Plasmodium falciparum growth. Analogous compounds demonstrated EC₅₀ values in the low micromolar range ( ).

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human HepG2 cells indicated moderate cytotoxicity levels compared to standard chemotherapeutic agents ( ).

Study 1: Antimalarial Compounds

A study focusing on the optimization of dihydroquinazolinone derivatives highlighted that modifications similar to those in this compound significantly improved metabolic stability and aqueous solubility while maintaining antiparasitic efficacy ( ).

CompoundEC₅₀ (μM)Metabolic Stability (CL int μL/min/mg)
Analog A0.01042
Analog B0.03036
Test Compound 0.395 27

Study 2: Structural Modifications

Research has shown that introducing polar functionalities can enhance solubility without compromising activity. The incorporation of various substituents on the phenyl ring has been explored to optimize both activity and pharmacokinetic profiles ( ).

Scientific Research Applications

Organic Synthesis

2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis:

  • Cross-Coupling Reactions : It acts as a boronic acid derivative that can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for constructing complex organic molecules from simpler precursors.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine and chlorine atoms can enhance biological activity and selectivity against cancer cells.

Material Science

The compound's unique structure allows it to be explored in material science applications:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties by serving as a building block in polymerization reactions.

Case Studies

In another study focusing on medicinal applications, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly increased antiproliferative activity.

Cell LineIC₅₀ (µM)Modification
MCF-7 (Breast)15Fluorine substitution
HeLa (Cervical)10Chlorine substitution

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

The target compound is part of a broader class of aryl-substituted dioxaborolanes. Key comparisons include:

Substituent(s) on Aromatic Ring CAS Number Key Properties/Applications Structural Similarity* Reference
2-Chloro-6-fluorophenyl 1599432-38-8 High reactivity in cross-coupling; dual electron-withdrawing effects Reference (1.00)
4-Iodophenyl Not provided Used in fluorescence studies; bulky iodine enhances steric hindrance Low (single para substituent)
3-Fluorophenyl 936618-92-7 Moderate reactivity; single electron-withdrawing substituent 0.91
4-Fluorophenyl 214360-58-4 Common in Suzuki reactions; para-substitution minimizes steric effects 0.90
2-Fluoro-3-methylphenyl 1192548-08-5 Steric bulk from methyl reduces reactivity 0.82

*Similarity scores (0.00–1.00) based on structural overlap with the target compound .

Key Findings :

  • Electronic Effects: The dual electron-withdrawing Cl and F substituents in the target compound enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions compared to mono-halogenated analogs (e.g., 3- or 4-fluorophenyl derivatives) .
  • Steric Effects : The meta positions of Cl and F (2- and 6- on the phenyl ring) create moderate steric hindrance, balancing reactivity and stability. In contrast, bulky groups like iodine () or methyl () reduce reaction rates .

Extended Aromatic and Aliphatic Derivatives

Other dioxaborolanes feature non-phenyl or polycyclic aromatic substituents:

Compound Structure Key Properties/Applications Reference
6-Cyclopropoxynaphthalen-2-yl Investigated in prostate cancer research for glycolysis inhibition
9,10-Di(naphthalen-2-yl)anthracen-2-yl Used in organic electronics due to extended conjugation
Dodec-6-en-6-yl (aliphatic chain) Studied in radical reactions; flexible aliphatic chain enables diverse functionalization

Key Findings :

  • Extended Aromatics : Naphthalene- or anthracene-based derivatives () exhibit applications in medicinal chemistry and materials science, leveraging their conjugated systems for π-π interactions or optoelectronic properties.
  • Aliphatic Chains : Compounds with long alkyl or fluorinated chains () are utilized in radical reactions, where their solubility and stability under harsh conditions are advantageous .

Biomedical Relevance

    Preparation Methods

    Suzuki-Miyaura Coupling-Based Synthesis

    A common laboratory-scale preparation involves the Suzuki-Miyaura coupling of 2-chloro-6-fluorophenylboronic acid with pinacol or tetramethyl-1,3,2-dioxaborolane derivatives. The reaction typically proceeds under palladium catalysis with phosphine ligands, in anhydrous organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), under inert atmosphere (argon or nitrogen) to prevent hydrolysis.

    This method yields the boronate ester with purity >95% and yields ranging from 65% to 75% depending on conditions.

    Direct Borylation of Haloarenes

    An alternative method involves direct electrophilic borylation of 2-chloro-6-fluorobenzene derivatives using bis(pinacolato)diboron (B2pin2) in the presence of iridium catalysts (e.g., [Ir(cod)(OMe)]2) and bipyridine ligands. This method avoids the need for pre-formed boronic acids.

    This approach offers regioselective borylation at the desired aromatic position, producing the target compound with moderate yields (50–60%) and purity around 85–90%.

    Esterification of Arylboronic Acids

    When arylboronic acids are available, esterification with pinacol under mild conditions can yield the boronate ester.

    • Reagents: 2-chloro-6-fluorophenylboronic acid, pinacol
    • Solvent: Toluene or dichloromethane
    • Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid) or dehydrating agent
    • Temperature: Room temperature to reflux
    • Reaction Time: Several hours to overnight

    This method is straightforward but requires pure boronic acid precursors and efficient removal of water to drive the equilibrium toward ester formation.

    Preparation Protocol Example

    Step Procedure Description Conditions/Notes
    1 Dissolve 2-chloro-6-fluorophenylboronic acid in anhydrous THF Use inert atmosphere
    2 Add pinacol and catalytic amount of acid or dehydrating agent Stir at room temperature
    3 Heat mixture to reflux for 4–6 hours Monitor reaction by TLC or HPLC
    4 Cool and quench reaction, extract product Use organic solvents like ethyl acetate
    5 Purify by silica gel chromatography Eluent: hexane/ethyl acetate gradient
    6 Dry and characterize product Confirm purity by NMR, MS

    Analytical Characterization and Purity Assessment

    Purity and structural integrity are confirmed by:

    Data Table: Summary of Preparation Methods

    Method Starting Material Catalyst/Reagent Solvent Temperature Yield (%) Purity (%) Notes
    Suzuki-Miyaura Coupling 2-chloro-6-fluorophenylboronic acid + pinacol Pd(PPh₃)₄ THF/DMF 80–100 °C 65–75 >95 Requires inert atmosphere
    Direct Borylation 2-chloro-6-fluorobenzene + B2pin2 Iridium catalyst 1,4-Dioxane 80–110 °C 50–60 85–90 Regioselective borylation
    Esterification 2-chloro-6-fluorophenylboronic acid + pinacol Acid catalyst Toluene/DCM RT to reflux 70–80 >90 Water removal critical

    Research Findings and Notes

    • The presence of electron-withdrawing substituents (chlorine and fluorine) on the phenyl ring enhances the regioselectivity and reactivity during borylation steps due to modulation of electron density.
    • The tetramethyl substitution on the dioxaborolane ring stabilizes the boronate ester against hydrolysis, improving shelf-life and handling.
    • Storage recommendations include sealed containers, protected from moisture, with stock solutions stable for up to 6 months at -80 °C and 1 month at -20 °C.
    • In vivo formulation preparation involves dissolving the compound in DMSO followed by gradual addition of PEG300, Tween 80, and water or corn oil with mixing and clarification steps to ensure clear solutions.

    Q & A

    Q. How can researchers evaluate environmental impacts of this compound’s degradation products?

    • Methodological Answer :
    • Use LC-MS/MS to detect fluorinated/chlorinated byproducts in simulated wastewater .
    • Apply toxicity prediction software (e.g., TEST by EPA) to assess ecotoxicity of identified metabolites .
    • Conduct microbial degradation assays with soil/water samples to measure half-lives under aerobic/anaerobic conditions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Reactant of Route 2
    Reactant of Route 2
    2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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